molecular formula C11H10N2O3 B11046289 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

Cat. No.: B11046289
M. Wt: 218.21 g/mol
InChI Key: NVPOCYJUBRRRID-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with refluxing until the evolution of hydrogen sulfide ceases .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit tyrosine kinase activity, leading to the suppression of cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate stands out due to its specific structural features and the range of biological activities it exhibits. Its potential for use in medicinal chemistry, particularly in anticancer research, highlights its uniqueness compared to other oxadiazole derivatives.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl] acetate

InChI

InChI=1S/C11H10N2O3/c1-7-12-13-11(15-7)9-3-5-10(6-4-9)16-8(2)14/h3-6H,1-2H3

InChI Key

NVPOCYJUBRRRID-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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